![molecular formula C11H16O8 B3050795 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester CAS No. 28781-92-2](/img/structure/B3050795.png)
1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester
Overview
Description
1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester is a chemical compound . It contains a total of 34 bonds, including 18 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, and 4 aliphatic esters .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester consists of 34 bonds in total. These include 18 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, and 4 aliphatic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester include a molecular weight of 408.4 g/mol. It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds. Its exact mass and monoisotopic mass are 408.17841785 g/mol. It has a topological polar surface area of 105 Ų, a heavy atom count of 29, and a complexity of 477 .Scientific Research Applications
Electrochemical Cyclization
The compound is used in electrochemical cyclization . In the presence of the catalyst carrier NaI, tetramethyl propane-1,1,3,3-tetracarboxylate cyclizes with the exclusive formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate . This process can yield up to 98% of the product .
Formation of Tetramethyl Tetrahydrofuran-2,2,4,4-tetracarboxylate
In the presence of NaBr and LiCl, the compound can also form tetramethyl tetrahydrofuran-2,2,4,4-tetracarboxylate . This product can be obtained with a yield of up to 60% .
Medical Research
The compound, also known as tetramethyl pyromellitate, is used in various fields including medical research. However, the specific applications in medical research are not detailed in the sources.
Environmental Research
Tetramethyl pyromellitate is also used in environmental research. The specific applications in this field are not detailed in the sources.
Industrial Research
In industrial research, tetramethyl pyromellitate finds its applications. The specific applications in industrial research are not detailed in the sources.
Mechanism of Action
Target of Action
It is known that the compound undergoes electrochemical cyclization in the presence of salts of hydrogen halides .
Mode of Action
The compound interacts with its targets through a process known as electrochemical cyclization . This process involves the transformation of the compound in the presence of a catalyst carrier such as NaI .
Biochemical Pathways
The electrochemical cyclization of the compound results in the formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate . This process is influenced by the presence of other salts such as NaBr and LiCl, which can lead to the formation of other compounds .
Result of Action
The result of the compound’s action is the formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with a yield of up to 98% . This indicates a high efficiency of the electrochemical cyclization process .
Action Environment
The action of 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester is influenced by environmental factors such as the presence of catalyst carriers and other salts . For instance, the presence of NaI facilitates the cyclization process, while the presence of NaBr and LiCl leads to the formation of other compounds .
properties
IUPAC Name |
tetramethyl propane-1,1,3,3-tetracarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-16-8(12)6(9(13)17-2)5-7(10(14)18-3)11(15)19-4/h6-7H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCWIYUCSOMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(C(=O)OC)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367432 | |
Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate | |
CAS RN |
28781-92-2 | |
Record name | 1,1,3,3-Propanetetracarboxylic acid, tetramethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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